molecular formula C20H17ClN4O2S2 B2795164 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 671199-87-4

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2795164
CAS RN: 671199-87-4
M. Wt: 444.95
InChI Key: UVMOZFWDROFICB-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S2 and its molecular weight is 444.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity Evaluation

Antimicrobial Applications : Several studies have synthesized novel triazole derivatives, including structures related to the specified compound, to evaluate their antimicrobial activities. For instance, Altıntop et al. (2011) synthesized new triazole derivatives and investigated their antimicrobial activities against various Candida species and pathogenic bacteria, finding some compounds with potent activities (Altıntop et al., 2011). Similarly, Turan-Zitouni et al. (2005) explored the antifungal and antibacterial activities of thiazole derivatives of triazoles, reporting significant antifungal activity against specific strains (Turan-Zitouni et al., 2005).

Anticancer Applications : The synthesis and evaluation of triazole derivatives for anticancer properties have been a significant area of research. Ostapiuk et al. (2015) synthesized a series of compounds and evaluated their anticancer activity against various cancer lines, identifying some derivatives with selective activity against melanoma and breast cancer (Ostapiuk et al., 2015).

Enzyme Inhibition : Research by Bekircan et al. (2015) focused on the synthesis of novel heterocyclic compounds derived from related structures for investigating their lipase and α-glucosidase inhibition, identifying compounds with significant inhibitory activities (Bekircan et al., 2015).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c1-2-27-16-9-7-15(8-10-16)22-18(26)12-29-20-24-23-19-25(20)17(11-28-19)13-3-5-14(21)6-4-13/h3-11H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMOZFWDROFICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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